

understanding the stereochemistry of (s)-2bromo-pentane

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An In-Depth Technical Guide to the Stereochemistry of (S)-2-Bromopentane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-bromopentane is a chiral alkyl halide of significant interest in stereoselective synthesis. Its value as a synthetic intermediate is derived from the stereospecificity of its reactions, which are crucial for the construction of complex, enantiomerically pure molecules in fields such as drug development. This technical guide provides a comprehensive overview of the core stereochemical principles governing (S)-2-bromopentane, including its physicochemical properties, stereoselective synthesis, and key reaction pathways. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for laboratory professionals.

Introduction to Chiral Bromoalkanes

Chiral bromoalkanes, such as (S)-2-bromopentane, are fundamental building blocks in advanced organic synthesis.[1] The presence of a bromine atom provides a good leaving group, facilitating a variety of transformations, most notably nucleophilic substitution (SN2) and elimination (E2) reactions.[1] The stereochemistry at the halogen-bearing carbon center is a critical determinant of a molecule's biological activity, influencing its pharmacokinetic and pharmacodynamic properties.[1] Consequently, the ability to control the stereochemical outcome of reactions involving these chiral halides is paramount in the synthesis of



enantiomerically pure active pharmaceutical ingredients. This guide focuses on the (S)-enantiomer of 2-bromopentane, exploring the key aspects of its stereochemistry.

Physicochemical and Stereochemical Properties

2-bromopentane is a chiral molecule due to the presence of an asymmetric carbon atom at the C2 position, leading to the existence of two non-superimposable mirror images: (S)-2-bromopentane and (R)-2-bromopentane.[2][3][4] These enantiomers possess identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light. The (S)-enantiomer is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise).

Data Presentation: Physicochemical Properties of 2-Bromopentane

The following table summarizes key quantitative data for 2-bromopentane.

| Property | Value | |
|--|----------------------------------|--|
| Molecular Formula | C5H11Br[1][3] | |
| Molar Mass | 151.04 g/mol [1][3][5] | |
| Appearance | Colorless to yellow liquid[4][5] | |
| Density | ~1.21 g/mL at 25 °C[2][3] | |
| Boiling Point | 117 °C[2] | |
| IUPAC Name | (2S)-2-bromopentane[1] | |
| Specific Rotation, [α]D ((R)-enantiomer) | -23.1° to -33° | |
| Specific Rotation, [α]D ((S)-enantiomer) | +23.1° to +33° (inferred) | |

Note: The specific rotation values for the pure enantiomers can vary based on experimental conditions. The sign of rotation for the (S)-enantiomer is opposite to that of the (R)-enantiomer.

Stereoselective Synthesis



The most reliable method for preparing enantiomerically pure (S)-2-bromopentane is through a stereospecific reaction that inverts the configuration of a chiral precursor. The preferred pathway involves the SN2 reaction of (R)-2-pentanol with a brominating agent such as phosphorus tribromide (PBr₃).[6][7]

The reaction mechanism involves the activation of the alcohol's hydroxyl group by PBr₃ to transform it into a good leaving group. The bromide ion, generated in the process, then acts as a nucleophile, attacking the carbon atom from the side opposite to the leaving group (backside attack). This concerted, single-step process results in a complete inversion of the stereocenter. [7] Therefore, to synthesize (S)-2-bromopentane, one must start with (R)-2-pentanol.

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